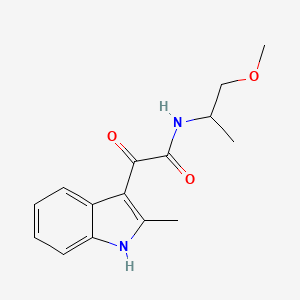![molecular formula C17H17NO3S3 B2579901 N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 2379998-08-8](/img/structure/B2579901.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide, commonly known as 'BTMMS', is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology.
Mécanisme D'action
The mechanism of action of BTMMS is not well understood, but it is believed to involve the formation of a complex with the target enzyme or metal ion, leading to inhibition or modulation of its activity. The sulfonamide group in BTMMS is known to interact with the active site of the enzyme through hydrogen bonding and electrostatic interactions, while the bithiophene moiety provides the necessary flexibility and hydrophobicity for binding.
Biochemical and Physiological Effects:
BTMMS has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or metal ion. For example, BTMMS has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular fluid. Similarly, BTMMS has been shown to inhibit the activity of matrix metalloproteinase, leading to a decrease in the degradation of extracellular matrix proteins and a decrease in the invasiveness of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BTMMS has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. However, there are also some limitations, such as its limited solubility in aqueous solutions and its potential for non-specific binding to other proteins or molecules.
Orientations Futures
For the study of BTMMS include further optimization of the synthesis method, investigation of the structure-activity relationship, development of BTMMS-based materials, exploration of its therapeutic potential, and investigation of its toxicity and pharmacokinetics in vivo.
Méthodes De Synthèse
BTMMS can be synthesized through a multi-step reaction process involving various reagents and catalysts. The first step involves the synthesis of 3,3'-bithiophene, which is then reacted with formaldehyde and para-anisaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the desired product, BTMMS. The overall reaction scheme is depicted below:
Applications De Recherche Scientifique
BTMMS has been extensively studied for its potential applications in various fields. In medicinal chemistry, BTMMS has been shown to exhibit inhibitory activity against certain enzymes, such as carbonic anhydrase and matrix metalloproteinase, which are involved in various pathological conditions, including cancer and osteoarthritis. In material science, BTMMS has been used as a building block for the synthesis of various functional materials, such as organic semiconductors and electrochromic devices. In nanotechnology, BTMMS has been used as a ligand for the synthesis of metal nanoparticles with potential applications in catalysis and sensing.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S3/c1-12-7-16(3-4-17(12)21-2)24(19,20)18-9-15-8-14(11-23-15)13-5-6-22-10-13/h3-8,10-11,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKKBYDPNOLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

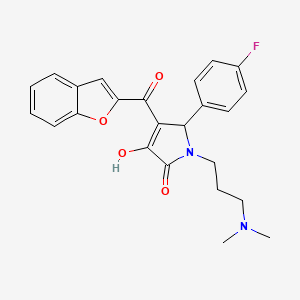
![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)

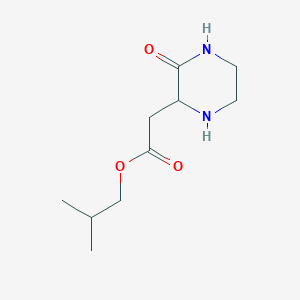
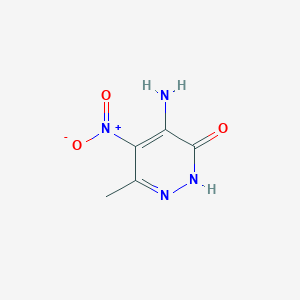
![2,2-Difluorospiro[2.3]hexane-5-carbaldehyde](/img/structure/B2579828.png)
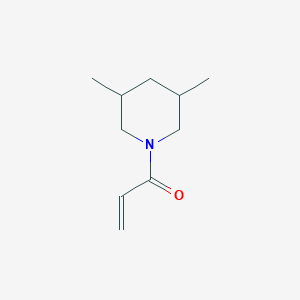
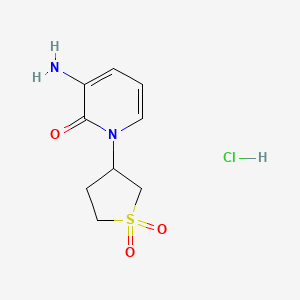

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579837.png)
![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)
